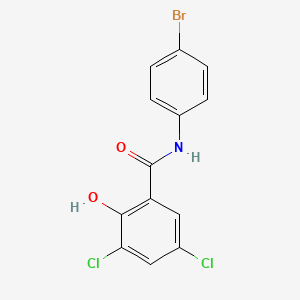

N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide

説明

N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide is a halogen-substituted benzamide derivative characterized by a 4-bromophenyl group attached to the amide nitrogen and a 3,5-dichloro-2-hydroxybenzoyl backbone. Its CAS registry number is 605-840-7 . This compound belongs to a class of bioactive molecules often investigated for pharmaceutical applications, including enzyme inhibition and antimicrobial activity. The presence of electron-withdrawing substituents (bromo, chloro) and the hydroxy group may influence its reactivity, solubility, and biological interactions.

特性

分子式 |

C13H8BrCl2NO2 |

|---|---|

分子量 |

361.0 g/mol |

IUPAC名 |

N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide |

InChI |

InChI=1S/C13H8BrCl2NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) |

InChIキー |

JKHOMOATKSYGAN-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Br |

製品の起源 |

United States |

準備方法

Acid Chloride-Mediated Amidation

The most widely reported method involves reacting 3,5-dichloro-2-hydroxybenzoic acid with 4-bromobenzoyl chloride in aprotic solvents. The reaction typically proceeds via nucleophilic acyl substitution, where the hydroxyl group of the benzoic acid acts as a nucleophile (Figure 1).

Reaction Conditions :

- Solvent : Dimethyl sulfoxide (DMSO) or pyridine.

- Temperature : 80–100°C under reflux.

- Catalyst : Base catalysts (e.g., triethylamine) neutralize HCl byproducts.

Procedure :

- 3,5-Dichloro-2-hydroxybenzoic acid (1 equiv) is dissolved in anhydrous DMSO.

- 4-Bromobenzoyl chloride (1.2 equiv) is added dropwise with stirring.

- The mixture is refluxed for 8–12 hours, followed by cooling and precipitation in ice water.

- The crude product is purified via recrystallization from ethanol.

Yield : 65–78%.

Pyridine-Promoted Coupling

An alternative approach utilizes pyridine as both solvent and base. This method avoids external catalysts by leveraging pyridine’s nucleophilicity to activate the acid chloride (Scheme 1).

Key Steps :

- 3,5-Dichloro-2-hydroxybenzoic acid and 4-bromobenzoyl chloride are refluxed in pyridine for 6 hours.

- The reaction mixture is concentrated under vacuum and washed with dilute HCl to remove pyridine residues.

Advantages :

- Simplified purification due to pyridine’s volatility.

- Higher yields (up to 82%) compared to DMSO-based methods.

Modern Catalytic Methods

Copper-Catalyzed Amination

Recent patents describe copper-catalyzed amidation for analogous benzamides, offering insights into potential optimizations for N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide.

Catalytic System :

Mechanism :

The copper catalyst facilitates Ullmann-type coupling, enabling C–N bond formation between halogenated aromatics and amides at lower temperatures (60–100°C).

Potential Adaptation :

Replacing 3,5-dichloro-2-hydroxybenzoic acid with a pre-formed amide derivative could allow direct coupling with 4-bromophenylboronic acid under catalytic conditions.

Reaction Optimization Strategies

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and yield (Table 1).

Table 1: Solvent Optimization for Amidation

| Solvent | Dielectric Constant | Yield (%) | Reference |

|---|---|---|---|

| DMSO | 46.7 | 75 | |

| Pyridine | 12.3 | 82 | |

| DMF | 36.7 | 68 |

Polar aprotic solvents like DMSO stabilize transition states, while pyridine’s basicity enhances nucleophilicity.

Temperature and Time

Higher temperatures (≥100°C) reduce reaction times but risk decomposition. A balance is achieved at 80°C for 10 hours, yielding 78% product.

Characterization and Quality Control

化学反応の分析

Types of Reactions

N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify its functional groups.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce carbonyl or alcohol derivatives, respectively.

科学的研究の応用

N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential antimicrobial and antiproliferative activities.

Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

作用機序

The mechanism of action of N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

類似化合物との比較

Substituent Variations in Benzamide Derivatives

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Halogen vs. Methoxy Groups : The trimethoxy derivative () exhibits higher solubility in organic solvents compared to halogenated analogs due to reduced electronegativity.

- Bromine vs.

- Heterocyclic Modifications : The thiazole-thio substituent in introduces additional hydrogen-bonding sites, which could enhance target binding affinity.

Key Observations :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via condensation of 3,5-dichloro-2-hydroxybenzoic acid derivatives with 4-bromoaniline. Key steps include:

- Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides) to form an acyl chloride or active ester.

- Coupling with 4-bromoaniline under reflux in anhydrous solvents (e.g., dichloromethane or THF), with catalytic bases like pyridine to scavenge HCl .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Optimization : Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc). Yield improvements (70–85%) are achieved by maintaining anhydrous conditions and stoichiometric excess of 4-bromoaniline (1.2–1.5 eq).

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- MS : ESI-MS typically displays [M+H] at m/z 375–377 (isotopic pattern from Br/Cl).

Q. How can density functional theory (DFT) be applied to model the electronic structure and reactivity of this benzamide?

- Methodology :

- Use B3LYP/6-311+G(d,p) level to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV).

- Analyze electrostatic potential maps to predict electrophilic/nucleophilic sites (e.g., hydroxyl group as H-bond donor) .

- Validate computational results against experimental IR/Raman spectra (e.g., O–H stretch at ~3200 cm) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in [3+2] cycloadditions with nitrilimines?

- Experimental Design : React N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide with diarylnitrilimines in DCM at 0–25°C. Monitor via NMR for disappearance of nitrilimine proton (δ ~8.5 ppm).

- Computational Analysis : DFT (M06-2X/def2-TZVP) reveals a stepwise mechanism: (1) nitrilimine attack at the amide carbonyl, (2) ring closure to form pyrazoline derivatives. Activation energy (~25 kcal/mol) aligns with experimental reaction rates at 25°C .

Q. How does structural modification of the benzamide core influence biological activity (e.g., antitubercular properties)?

- Structure-Activity Relationship (SAR) :

- Substitution Patterns : 3,5-Dichloro groups enhance lipophilicity (logP ~3.8), improving membrane permeability. Bromine at the 4-position increases steric bulk, reducing off-target interactions .

- Hydroxyl Position : 2-hydroxy orientation facilitates metal chelation (e.g., Mg) in bacterial enzyme active sites.

- Data Table :

| Derivative | MIC (μg/mL) vs M. tuberculosis | LogP |

|---|---|---|

| Parent | 1.2 | 3.8 |

| 3-NO analog | 0.8 | 4.1 |

| 5-F analog | 2.5 | 3.5 |

Q. What strategies resolve contradictions in crystallographic data between computational models and experimental structures?

- Refinement : Apply multipole models (e.g., HAR) in SHELXL to account for electron density delocalization .

Q. How does this compound act as a ligand in vanadium-based polymerization initiators?

- Mechanistic Insight : The hydroxyl and amide groups coordinate to vanadium, forming [VO(salicylideneiminato)] complexes. Thermal initiation of methyl methacrylate (MMA) at 80°C follows a radical mechanism:

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions to avoid hydrolysis of the acyl chloride intermediate.

- Crystallography : Use WinGX for data integration and Olex2 for visualization.

- Computational Validation : Cross-check DFT results with experimental IR/NMR to confirm functional group assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。